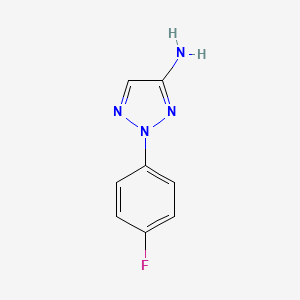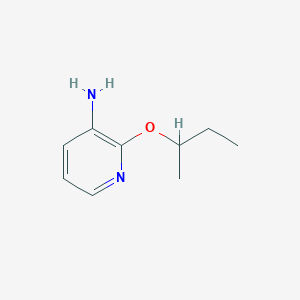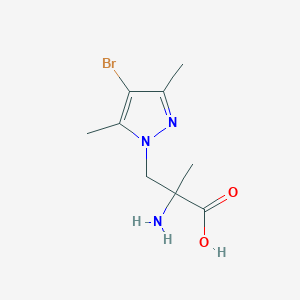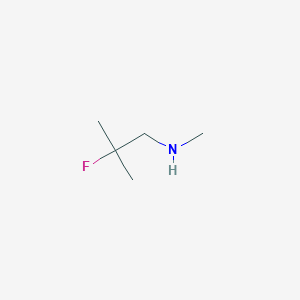![molecular formula C9H15NO3S B15239275 1-Methyl-2lambda6-thia-1-azaspiro[4.5]decane-2,2,4-trione](/img/structure/B15239275.png)
1-Methyl-2lambda6-thia-1-azaspiro[4.5]decane-2,2,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2lambda6-thia-1-azaspiro[4.5]decane-2,2,4-trione is a spirocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework, characterized by a bicyclic structure where two rings are connected through a single atom, imparts significant stability and rigidity to the molecule, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2lambda6-thia-1-azaspiro[4.5]decane-2,2,4-trione typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene. This one-pot three-component reaction yields the desired spirocyclic compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of such synthetic routes often involves optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial synthesis may also employ continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2lambda6-thia-1-azaspiro[4.5]decane-2,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Scientific Research Applications
1-Methyl-2lambda6-thia-1-azaspiro[4.5]decane-2,2,4-trione has been explored for its potential in several scientific domains:
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.
Medicine: The compound’s stability and reactivity profile make it a candidate for drug development, particularly in designing new chemotherapeutic agents.
Mechanism of Action
The mechanism by which 1-Methyl-2lambda6-thia-1-azaspiro[4.5]decane-2,2,4-trione exerts its effects is primarily through its interaction with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of critical cellular processes. This interaction is facilitated by the spirocyclic framework, which provides a rigid and stable platform for binding to target molecules.
Comparison with Similar Compounds
1-Thia-4-azaspiro[4.5]decane: Shares a similar spirocyclic structure but lacks the methyl and trione functionalities.
Thiazolopyrimidine: Contains a thiazole ring fused to a pyrimidine ring, offering different reactivity and biological activity profiles.
1,3,4-Thiadiazole: Features a thiadiazole ring, which imparts distinct electronic properties and reactivity.
Uniqueness: 1-Methyl-2lambda6-thia-1-azaspiro[4.5]decane-2,2,4-trione stands out due to its unique combination of a spirocyclic framework with methyl and trione functionalities. This combination enhances its stability, reactivity, and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C9H15NO3S |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
1-methyl-2,2-dioxo-2λ6-thia-1-azaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C9H15NO3S/c1-10-9(5-3-2-4-6-9)8(11)7-14(10,12)13/h2-7H2,1H3 |
InChI Key |
NVSDIRBYIVHLPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2(CCCCC2)C(=O)CS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-5-(1-methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15239210.png)

![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminocyclopropanecarboxylate](/img/structure/B15239226.png)


![2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15239257.png)

![5,7-Diethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15239269.png)


![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-3-yl)propanoic acid](/img/structure/B15239285.png)
